4-Amino-2,6-dimethyl-nicotinic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 4-amino-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)9-7(3)12-6(2)5-8(9)11/h5H,4H2,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUHNVWAFCNNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Acetylacetone with Cyanoacetic Acid Ethyl Ester
This method involves the reaction of acetylacetone (2,4-pentanedione) with cyanoacetic acid ethyl ester in the presence of HCl and ethanol. The mechanism proceeds via enamine formation, followed by cyclization to the pyridine ring:
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Step 1 : Acetylacetone reacts with cyanoacetic acid ethyl ester under acidic conditions to form a 1,5-diketone intermediate.
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Step 2 : Cyclization occurs via intramolecular nucleophilic attack, yielding a 1,4-dihydropyridine intermediate.
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Step 3 : Oxidation with atmospheric oxygen or mild oxidizing agents aromatizes the ring, producing the nicotinic acid ester core.
Reaction Conditions :
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol, toluene | Ethanol | +12% |
| HCl Concentration | 1–5 M | 3 M | +8% |
| Reaction Time | 4–12 h | 8 h | +5% |
Nucleophilic Amination of 2,6-Dimethyl-4-chloronicotinic Acid Ethyl Ester
A halogenated precursor, 2,6-dimethyl-4-chloronicotinic acid ethyl ester, undergoes amination via nucleophilic aromatic substitution (NAS):
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Synthesis of Chlorinated Intermediate :
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Amination Step :
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The chloro substituent at position 4 is displaced by ammonia or ammonium hydroxide under high-pressure conditions (50–100 psi).
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Alternative reagents: Hydrazine hydrate or urea in DMF at 120°C.
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Key Challenges :
Table 2: Amination Reagent Comparison
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NH₃ (aq) | 80 | 48 | 55 | 92 |
| Hydrazine hydrate | 120 | 24 | 68 | 89 |
| Urea | 150 | 12 | 72 | 95 |
Modified Hantzsch Pyridine Synthesis
Adapting the classical Hantzsch method, this route employs:
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β-Keto ester : Ethyl acetoacetate (provides C2 and C6 methyl groups).
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Aldehyde : Glyoxylic acid (introduces the C4 amino group via in situ Schiff base formation).
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Ammonia : Serves as the nitrogen source.
Procedure :
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Ethyl acetoacetate, glyoxylic acid, and ammonium acetate undergo cyclocondensation in methanol.
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The intermediate 1,4-dihydropyridine is oxidized with MnO₂ or HNO₃ to yield the aromatic pyridine.
Advantages :
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Single-pot synthesis reduces purification steps.
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Scalable to multi-kilogram batches with yields exceeding 80%.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
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Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate ester group stability.
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Lewis acids (ZnCl₂, FeCl₃) improve cyclization efficiency by stabilizing enolate intermediates.
Temperature and Pressure Effects
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High-pressure reactors (5–10 bar) accelerate amination by increasing ammonia solubility.
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Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 min vs. 12 h).
Industrial-Scale Production Techniques
Continuous Flow Reactors
Crystallization and Purification
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Anti-solvent precipitation : Adding heptane to ethanol solutions yields >99% pure product.
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Chromatography-Free Process : Combines acid-base extraction and recrystallization for cost efficiency.
Characterization and Quality Control
Spectroscopic Analysis
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¹H NMR (CDCl₃): δ 1.35 (t, 3H, -OCH₂CH₃), 2.45 (s, 6H, C2/C6-CH₃), 6.25 (s, 1H, C5-H), 4.30 (q, 2H, -OCH₂CH₃).
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IR : 1725 cm⁻¹ (C=O ester), 3350 cm⁻¹ (N-H stretch).
Chromatographic Methods
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HPLC : C18 column, 70:30 acetonitrile/water, retention time = 6.2 min.
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Purity Standards : ≥98% by area normalization.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dimethyl-nicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of 4-Amino-2,6-dimethyl-nicotinic acid.
Reduction: Reduction can yield 4-Amino-2,6-dimethyl-nicotinic alcohol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of nicotinic acid, including 4-amino-2,6-dimethyl-nicotinic acid ethyl ester, exhibit significant antimicrobial properties. A study conducted on related compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound | Bacteria Tested | Activity Level |
|---|---|---|
| This compound | S. aureus | Moderate |
| E. coli | High | |
| P. aeruginosa | Low |
Anesthetic Properties
The compound has been investigated for its anesthetic properties. Historical patents describe the synthesis of esters from amino-nicotinic acids that demonstrate anesthetic effects superior to traditional benzene-based anesthetics. These findings suggest that this compound could be a candidate for developing less toxic anesthetic agents .
Cytotoxicity and Cancer Research
Recent studies have highlighted the cytotoxic potential of nicotinic acid derivatives against various cancer cell lines. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation, making them candidates for further development as anticancer agents .
Table 2: Cytotoxicity of Nicotinic Acid Derivatives Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Fluorescent Sensors
In addition to its biological activities, the compound has been explored for its potential as a fluorescent sensor. Research indicates that derivatives can be utilized in monitoring photopolymerization processes due to their favorable fluorescence properties . This application highlights the versatility of this compound beyond traditional medicinal uses.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Stability and Bioactivity
Key Compounds:
Ethyl 2,6-dichloro-4-methylnicotinate (CAS 108130-10-5) Substituents: Chloro (2,6), methyl (4), ethyl ester. The absence of an amino group reduces hydrogen-bonding capacity, likely decreasing interactions with biological targets .
Ethyl 4-amino-2,6-difluorobenzoate (CAS 191469-36-0) Core Structure: Benzene ring (vs. pyridine). Impact: Fluorine atoms increase electronegativity and metabolic stability. However, the lack of a pyridine nitrogen reduces basicity, which may alter tissue penetration and receptor binding compared to nicotinic acid derivatives .
Methyl 3-amino-2,6-dichloropyridine-4-carboxylate (CAS 159645-66-6) Substituents: Chloro (2,6), amino (3), methyl ester. Impact: The amino group at position 3 (vs. Chloro substituents further reduce electron density, increasing susceptibility to nucleophilic attack .
Table 1: Comparative Physicochemical Properties
*Estimated logP values based on structural analogs.
†Predicted using fragment-based methods.
Impact of Core Heterocycle
- Pyridine vs. Benzene: Pyridine’s nitrogen atom increases polarity and basicity (pKa ~1-3), enhancing solubility in acidic environments. This may improve distribution in inflamed tissues compared to benzene-core analogs like benzocaine . Benzene derivatives (e.g., ethyl 4-amino-2,6-difluorobenzoate) lack this basicity, relying on ester hydrophobicity for membrane penetration .
Ester Group Variations
- Ethyl vs. Methyl Esters: Ethyl esters generally exhibit higher lipophilicity than methyl esters, delaying hydrolysis and extending duration of action. For example, ethyl 4-amino-2,6-dimethylbenzoate has a longer anesthetic effect than benzocaine (methyl ester) .
Biological Activity
4-Amino-2,6-dimethyl-nicotinic acid ethyl ester (CAS No. 169379-97-9) is a derivative of nicotinic acid characterized by an amino group at the 4-position and ethyl ester functionality. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
The chemical structure of this compound can be represented as follows:
- IUPAC Name : Ethyl 4-amino-2,6-dimethylpyridine-3-carboxylate
- Molecular Formula : C10H14N2O2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It can modulate enzyme and receptor activities, leading to various biological effects such as:
- Inhibition of microbial growth
- Induction of apoptosis in cancer cells .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its inhibitory effects against various pathogenic microorganisms:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 30 |
| Staphylococcus aureus | 28 |
| Candida albicans | 25 |
These results indicate that the compound shows strong activity against both bacterial and fungal pathogens, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Activity
In vitro studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The following table summarizes findings from various studies:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Mitochondrial dysfunction |
| A549 | 18 | ROS generation |
These findings highlight its potential for further development as an anticancer therapeutic .
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Study on E. coli Infections : In a murine model, administration of the compound significantly reduced bacterial load in infected tissues compared to controls.
- Breast Cancer Model : Treatment with the compound resulted in a marked reduction in tumor size and increased survival rates in MCF-7 xenograft models.
These studies support the compound's potential for clinical applications in infectious diseases and oncology .
Computational Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in its biological activity. The docking scores indicate favorable interactions with key residues within active sites of enzymes related to microbial resistance and cancer progression.
Binding Affinity Data
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| PBP3 | -9.333 | Hydrogen bonds with Ser448 |
| CYP51 | -5.886 | Hydrophobic interactions |
These computational insights provide a rationale for its observed biological effects and guide further experimental validation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via enamine rearrangement of ethyl esters of 4,6-dimethyl-2-pyrimidinylacetic acid under quaternization with amines. Key factors include solvent selection (e.g., ethyl acetate or acetonitrile mixtures) and temperature control to minimize side reactions like transamination or hydrolysis . Evidence from pyrimidinium salt reactions shows that amines with varying alkyl substituents alter product distribution, suggesting careful selection of amine reagents is critical .
Q. How can researchers validate the purity of this compound using chromatographic methods?
- Methodological Answer : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with standards such as nitroaromatic esters (e.g., 4-Amino-2,6-dinitrotoluene) can be employed. Use acetonitrile-based mobile phases for HPLC, and ensure calibration with certified reference materials. Stability during analysis requires storage below -20°C to prevent degradation .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for confirming substituent positions on the pyridine ring. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of by-products during the synthesis of this compound?
- Methodological Answer : Competing pathways, such as hydrolysis of pyrimidinium intermediates in aqueous conditions, lead to by-products like 1,2-dihydro-2-oxo-4,6-dimethylnicotinic acid ethyl ester. Kinetic studies under anhydrous conditions and controlled amine stoichiometry can suppress hydrolysis. Computational modeling (DFT) may further elucidate transition states in rearrangement reactions .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS analysis reveal ester hydrolysis as the primary degradation pathway, yielding 4-Amino-2,6-dimethylnicotinic acid. Storage in inert atmospheres (argon) at -20°C in ethyl acetate-based solutions minimizes decomposition .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from impurity profiles or solvent effects. Reproducibility requires stringent purification (e.g., recrystallization from ethanol/water mixtures) and standardized bioassays (e.g., kinase inhibition assays with positive controls). Meta-analyses of published data, as seen in nicotinic acid studies, can identify confounding variables .
Q. Can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets model charge distribution on the pyridine ring, identifying the 4-amino group as the primary nucleophilic site. Experimental validation via reactions with acyl chlorides confirms predicted regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
